molecular formula C25H26N8O B11934896 2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one

2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one

Cat. No.: B11934896
M. Wt: 454.5 g/mol
InChI Key: MFWHDFGMXHATNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[98003,8013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the piperidin-4-ylpyrazole moiety through a condensation reaction.
  • Cyclization to form the tetrazatetracyclo structure.
  • Introduction of the dimethyl groups through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[98003,8

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to interact with these targets in a specific manner, potentially leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazatetracyclo derivatives and piperidin-4-ylpyrazole-containing molecules. These compounds share structural features with 2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one but may differ in their specific functional groups or overall structure.

Uniqueness

What sets 2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[98003,8013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one apart is its unique combination of multiple rings and functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H26N8O

Molecular Weight

454.5 g/mol

IUPAC Name

2,9-dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one

InChI

InChI=1S/C25H26N8O/c1-31-21-12-17-6-4-3-5-16(17)11-20(21)24(34)32(2)22-14-27-25(30-23(22)31)29-18-13-28-33(15-18)19-7-9-26-10-8-19/h3-6,11-15,19,26H,7-10H2,1-2H3,(H,27,29,30)

InChI Key

MFWHDFGMXHATNR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC3=CC=CC=C3C=C2C(=O)N(C4=CN=C(N=C41)NC5=CN(N=C5)C6CCNCC6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.